molecular formula C14H15NO2S B442602 Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 350990-26-0

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B442602
CAS No.: 350990-26-0
M. Wt: 261.34g/mol
InChI Key: FNJZCTOWRDLENB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties . This compound, in particular, has garnered interest for its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,5-dimethylphenylacetonitrile with thiophene-3-carboxylic acid in the presence of a base, followed by methylation of the resulting intermediate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes, while its anticancer properties could be linked to the inhibition of specific kinases involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-aminothiophene-3-carboxylate
  • 2,5-Dimethylthiophene derivatives
  • Thiophene-3-carboxylate esters

Uniqueness

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate stands out due to its unique substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science .

Biological Activity

Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate, with the CAS number 350990-26-0, is a thiophene derivative that has garnered attention for its potential biological activities. This compound features a thiophene ring substituted with an amino group and a carboxylate ester, which may contribute to its pharmacological properties.

  • Molecular Formula : C₁₄H₁₅NO₂S
  • Molecular Weight : 261.34 g/mol
  • CAS Number : 350990-26-0

1. Antioxidant Activity

Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems.

2. Anti-inflammatory Effects

Several studies have reported the anti-inflammatory activity of thiophene derivatives. For instance, compounds similar to this compound have shown effectiveness in reducing inflammation in animal models, potentially through the inhibition of cyclooxygenase (COX) enzymes.

3. Antimicrobial Properties

Thiophene derivatives are also noted for their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antimicrobial agent.

Study on Anti-inflammatory Activity

A study conducted by Sivaramakarthikeyan et al. demonstrated that thiophene derivatives possess anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The compound exhibited an IC50 value indicating significant inhibition of COX enzymes, which are crucial in the inflammatory pathway.

CompoundIC50 (μM)COX Selectivity Index
This compound0.628.85
Celecoxib0.82Reference

Antioxidant Activity Assessment

In another investigation focused on antioxidant properties, thiophene derivatives were tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays to measure free radical scavenging activity. The results indicated that this compound exhibited a notable reduction in DPPH radical concentration.

Concentration (μg/mL)% Inhibition
1045
5070
10085

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymes : By inhibiting COX enzymes, the compound can reduce the synthesis of pro-inflammatory mediators.
  • Scavenging Free Radicals : The electron-rich thiophene ring allows for effective interaction with free radicals.
  • Modulation of Signaling Pathways : Potential interactions with various signaling pathways may enhance its therapeutic effects.

Properties

IUPAC Name

methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2S/c1-8-4-5-9(2)10(6-8)11-7-18-13(15)12(11)14(16)17-3/h4-7H,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNJZCTOWRDLENB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50352748
Record name methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

350990-26-0
Record name methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50352748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.